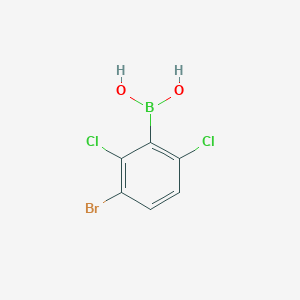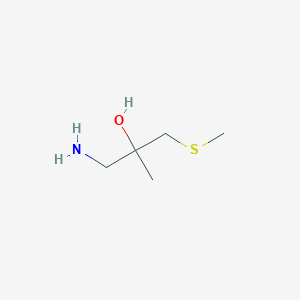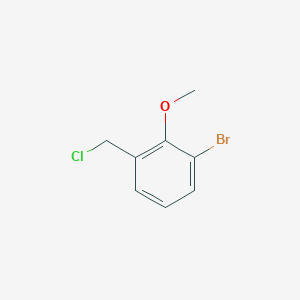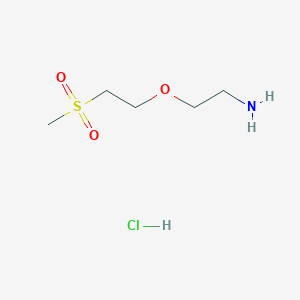
3-Brom-2,6-dichlorphenylboronsäure
Übersicht
Beschreibung
3-Bromo-2,6-dichlorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BBrCl2O2 and its molecular weight is 269.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2,6-dichlorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,6-dichlorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Kreuzkupplungsreaktion ist eine bedeutende Anwendung von Boronsäuren, einschließlich 3-Brom-2,6-dichlorphenylboronsäure . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsprozess, der die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch Reaktion einer Boronsäure mit einem Halogenid oder Pseudohalogenid ermöglicht .
Protodeboronierung
Protodeboronierung ist ein Prozess, bei dem die Bor-Einheit aus dem Boronsäureester entfernt wird . Dieser Prozess ist nicht gut entwickelt, aber er ist ein entscheidender Schritt in vielen synthetischen Anwendungen . Zum Beispiel wurde er bei der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B verwendet .
Anti-Markovnikov-Hydromethylierung von Alkenen
Die Protodeboronierung von Pinacolboronsäureestern wurde mit einer Matteson-CH2-Homologisierung kombiniert, wodurch eine formale Anti-Markovnikov-Alken-Hydromethylierung möglich wurde . Diese Transformation ist wertvoll, aber bisher unbekannt .
Trifluormethylierung
This compound kann in Trifluormethylierungsreaktionen verwendet werden . Dieser Prozess beinhaltet die Einführung einer Trifluormethylgruppe in eine Verbindung, was die chemischen Eigenschaften der Verbindung erheblich verändern kann.
Intramolekulare aromatische Carbenoideinlagerung
Diese Verbindung kann auch an der intramolekularen aromatischen Carbenoideinlagerung von Biaryldiazoacetaten beteiligt sein . Diese Reaktion ist eine Art C-H-Funktionalisierung, bei der eine Kohlenstoff-Wasserstoff-Bindung durch eine Kohlenstoff-Kohlenstoff- oder eine Kohlenstoff-Heteroatom-Bindung ersetzt wird.
Cyanierung
Cyanierung ist eine weitere Anwendung, bei der eine Cyanogruppe in ein Molekül eingeführt wird . Diese Reaktion wird zur Synthese von aromatischen Nitrilen verwendet .
Lithiierung von Dihalophenyl-Dioxazaborocinen
This compound kann bei der Lithiierung von Dihalophenyl-Dioxazaborocinen verwendet werden . Dieser Prozess wird zur Synthese von funktionalisierten Dihalophenylboronsäure verwendet .
Laborchemikalien
Schließlich wird diese Verbindung als Laborchemikalie verwendet . Sie wird in verschiedenen Forschungsanwendungen eingesetzt und kann auch in Lebensmitteln, Arzneimitteln, Pestiziden oder bioziden Produkten verwendet werden .
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-2,6-dichlorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
3-Bromo-2,6-dichlorophenylboronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by 3-Bromo-2,6-dichlorophenylboronic acid, is a part of a larger biochemical pathway that leads to the formation of carbon–carbon bonds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and be readily prepared
Result of Action
The result of the action of 3-Bromo-2,6-dichlorophenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds .
Action Environment
The action of 3-Bromo-2,6-dichlorophenylboronic acid is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The reaction conditions for the Suzuki–Miyaura cross-coupling are known to be mild and tolerant of various functional groups , suggesting that the compound can maintain its efficacy and stability under a range of conditions.
Eigenschaften
IUPAC Name |
(3-bromo-2,6-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMOEVKPJFFEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253666 | |
| Record name | Boronic acid, B-(3-bromo-2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-94-1 | |
| Record name | Boronic acid, B-(3-bromo-2,6-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-bromo-2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)

![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)
![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)
![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)

![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)

![5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1525860.png)
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)
